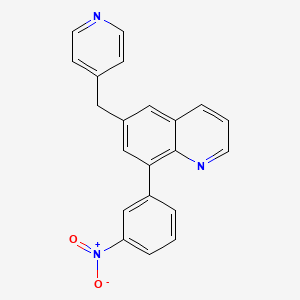

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

Katalognummer B1243314

CAS-Nummer:

159925-31-2

Molekulargewicht: 341.4 g/mol

InChI-Schlüssel: XRSKAWJXBDACRF-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05455252

Procedure details

4-[4-Amino-3-(3-nitrophenyl)benzyl]pyridine (600 mg) was combined with glycerol (489 mg) and arsenic pentoxide (325 mg) under nitrogen. The reaction mixture was heated to 100° C. for 30 minutes. Concentrated sulfuric acid (406 mg) was added in a dropwise manner and the reaction mixture was further heated to 150° C. for 2 hours. The reaction was monitored by TLC (9:1, hexane:ethyl acetate) where an aliquot was worked up by adding the product from the reaction to H2O, basifying with NH4OH and extracting with ethyl acetate. When TLC indicated that greater than 90% of the starting material had been converted, the reaction mixture was removed from the heat, ice (approximately 1 gm) was added, and NH4OH was added to basify the mixture. A precipitate was filtered out of the mixture, washed with H2O and air dried. The resulting solid was suspended in hot ethyl acetate and filtered. The filtrate was concentrated and chromatographed by preparative thin-layer chromatography (4:1, hexane:ethyl acetate), the spot with the higher Rf value was isolated yielding 181 mg of 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline as a viscous yellow oil. The product was recrystallized from diethyl ether as a light yellow solid.

Name

4-[4-Amino-3-(3-nitrophenyl)benzyl]pyridine

Quantity

600 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:4][C:3]=1[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1.O=[As](O[As](=O)=O)=O.S(=O)(=O)(O)O.[NH4+].[OH-].[CH3:38][CH2:39][CH2:40]CCC>O.C(OCC)(=O)C.OCC(CO)O>[N:10]1[CH:9]=[CH:8][C:7]([CH2:6][C:5]2[CH:13]=[C:14]3[C:2](=[C:3]([C:15]4[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=4)[CH:4]=2)[N:1]=[CH:40][CH:39]=[CH:38]3)=[CH:12][CH:11]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

4-[4-Amino-3-(3-nitrophenyl)benzyl]pyridine

|

|

Quantity

|

600 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(CC2=CC=NC=C2)C=C1)C1=CC(=CC=C1)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

325 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=[As](=O)O[As](=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

406 mg

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

489 mg

|

|

Type

|

solvent

|

|

Smiles

|

OCC(O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was further heated to 150° C. for 2 hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding the product

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracting with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was removed from the heat, ice (approximately 1 gm)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

NH4OH was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A precipitate was filtered out of the mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H2O and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed by preparative thin-layer chromatography (4:1, hexane:ethyl acetate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the spot with the higher Rf value was isolated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=C(C=C1)CC=1C=C2C=CC=NC2=C(C1)C1=CC(=CC=C1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 181 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |